

Swietemahalactone: A Comparative Analysis of its Antibacterial Potential

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Compound of Interest

Compound Name: Swietemahalactone

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This guide provides a comparative analysis of the antibacterial spectrum of **Swietemahalactone**, a novel limonoid, in the context of other antibacterial compounds isolated from the *Swietenia* genus. While direct quantitative data for **Swietemahalactone** is limited in the public domain, this document summarizes the available information and presents comparative data for structurally related limonoids to offer a comprehensive perspective on its potential as an antibacterial agent.

Introduction to Swietemahalactone

Swietemahalactone is a rearranged phragmalin-type limonoid isolated from *Swietenia mahagoni*.^{[1][2]} Its discovery has garnered interest within the scientific community due to the known antimicrobial properties of compounds from the Meliaceae family.^{[3][4][5]} Preliminary studies have confirmed that **Swietemahalactone** exhibits antibacterial activity, as determined by the agar diffusion method.^{[1][2]} However, specific details regarding the breadth of its activity and its potency against various bacterial strains are not yet widely available.

Comparative Antibacterial Spectrum

To contextualize the potential of **Swietemahalactone**, this section presents the antibacterial spectrum of other prominent limonoids isolated from *Swietenia* species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against a

range of Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial potency.

Compound	Gram-Positive Bacteria	MIC (µg/mL)	Gram-Negative Bacteria	MIC (µg/mL)	Reference
Swietenine	Bacillus megaterium	32	Escherichia coli	64	[6]
3-O-tigloylswietenolide	Bacillus megaterium	32	Escherichia coli	64	[6]
Swietenolide	Multiple Drug-Resistant (MDR) strains	-	MDR strains	-	[7][8]
2-hydroxy-3-O-tigloylswietenolide	Overall more potent than swietenolide	-	Overall more potent than swietenolide	-	[7][8]
Methanolic Extract of S. mahagoni seeds	Staphylococcus aureus, Streptococcus faecalis	25,000-50,000	Pseudomonas aeruginosa, Proteus mirabilis	25,000-50,000	[9]
Methanolic Extract of S. macrophylla	Bacillus cereus, Clostridium sporogenes	31.25	-	-	[10]

Note: The study on Swietenolide and 2-hydroxy-3-O-tigloylswietenolide reported activity against eight MDR bacterial strains but did not provide specific MIC values in the abstract. It was noted that compound 2 (2-hydroxy-3-O-tigloylswietenolide) displayed overall more potent activity than compound 1 (swietenolide).[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to validate the antibacterial spectrum of natural products.

Agar Diffusion Method

This method is utilized for the initial screening of antibacterial activity.

- **Preparation of Inoculum:** A standardized suspension of the test bacterium is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
- **Inoculation of Agar Plates:** A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- **Application of Test Compound:** A sterile paper disc impregnated with a known concentration of the test compound (e.g., **Swietemahalactone**) is placed on the surface of the inoculated agar.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **Observation and Measurement:** The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

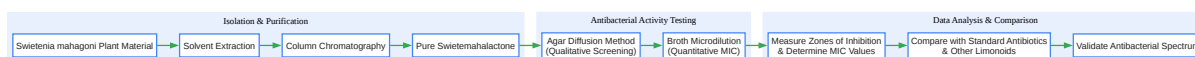
This method provides a quantitative measure of a compound's antibacterial potency.

- **Preparation of Serial Dilutions:** The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test bacterium.
- **Controls:** A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

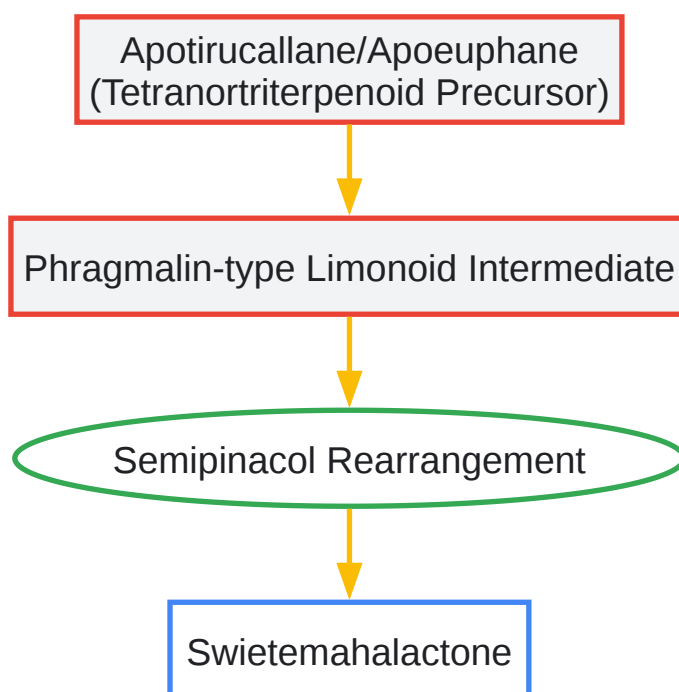
Visualizing the Experimental Workflow and Biosynthetic Pathway

To further elucidate the scientific process and the origins of **Swietemahalactone**, the following diagrams are provided.



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Figure 1: Experimental workflow for validating the antibacterial spectrum of **Swietemahalactone**.



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Figure 2: Proposed key biogenetic pathway leading to the formation of **Swietemahalactone**.

Conclusion

Swietemahalactone, a novel limonoid from *Swietenia mahagoni*, has demonstrated antibacterial properties. While specific quantitative data on its efficacy is pending wider publication, the potent antibacterial activity of related limonoids such as swietenine and 3-O-tigloylswietenolide against both Gram-positive and Gram-negative bacteria underscores the potential of this class of compounds. Further research to fully elucidate the antibacterial spectrum and mechanism of action of **Swietemahalactone** is warranted and holds promise for the development of new antimicrobial agents.

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